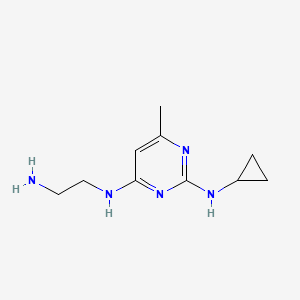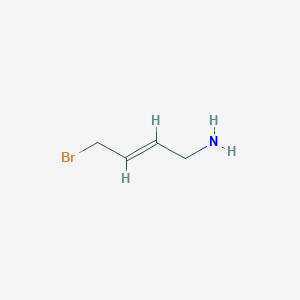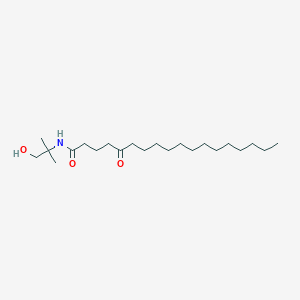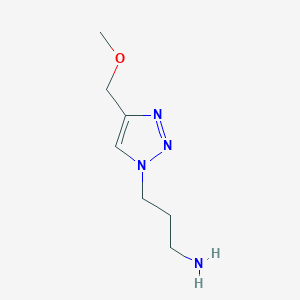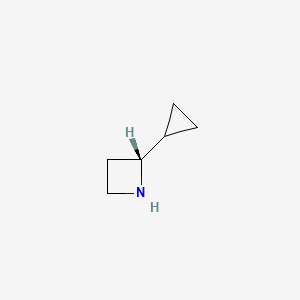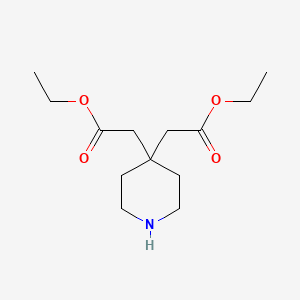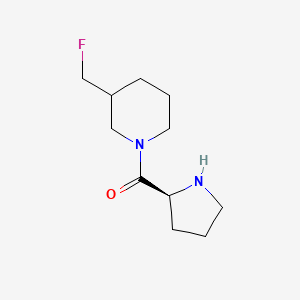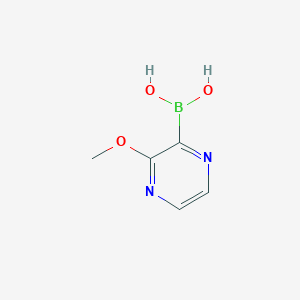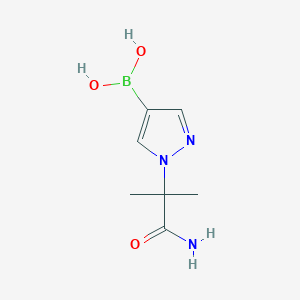
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an amino and a methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-amino-2-methyl-1-oxopropane with hydrazine to form the pyrazole ring. This intermediate is then reacted with a boronic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, which is often achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its boronic acid group can interact with biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to inhibit certain enzymes can be exploited to design drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of certain enzymes. This interaction can disrupt metabolic pathways and lead to the desired biological effects. The pyrazole ring can also interact with various receptors, further contributing to the compound’s activity.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the boronic acid group and the pyrazole ring. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H12BN3O3 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC名 |
[1-(1-amino-2-methyl-1-oxopropan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-7(2,6(9)12)11-4-5(3-10-11)8(13)14/h3-4,13-14H,1-2H3,(H2,9,12) |
InChIキー |
LJNUPBIAFRKTBP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C(C)(C)C(=O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



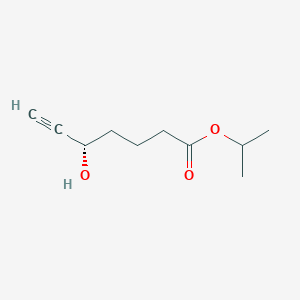
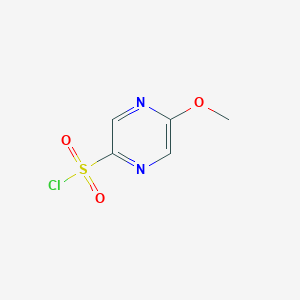

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
